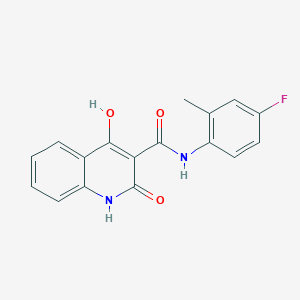
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yields .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and spectral properties .Applications De Recherche Scientifique
Antimicrobial Applications
A series of carboxamides, including derivatives of quinolone, were synthesized and evaluated for their antimicrobial potential. The compounds demonstrated significant in vitro antibacterial and antifungal activities against a variety of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The structure-activity relationship of these compounds highlighted their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Radioligand Development for PET Imaging
Research on quinoline-2-carboxamide derivatives, including N-[methyl-11C] methylated versions, has been conducted to develop potential radioligands for visualization of peripheral benzodiazepine receptors (PBR) in vivo using positron emission tomography (PET). These derivatives showed high specific binding to PBR in various organs, suggesting their utility in PET imaging for studying PBR distribution and function in vivo (Matarrese et al., 2001).
Antibacterial Research
The antibacterial efficacy of various quinolone derivatives, including those with N-1 substituents, was studied. One compound demonstrated potent antibacterial activities against both Gram-positive and Gram-negative bacteria, outperforming known antibiotics like trovafloxacin against certain strains. The study emphasized the importance of structural modifications in enhancing antibacterial properties (Kuramoto et al., 2003).
Anti-Inflammatory and Immunomodulatory Activities
Research into gatifloxacin derivatives, including quinoline-3-carboxamide and carbohydrazide derivatives, identified compounds with significant anti-inflammatory and immunomodulatory activities. These compounds showed potent effects on the oxidative burst activity of phagocytes and T-cell proliferation, presenting a potential avenue for the development of new anti-inflammatory drugs (Sultana, Arayne, Naz, & Mesaik, 2013).
Anticancer Research
Quinoline derivatives have been studied for their potential as anticancer agents. For instance, fluoroquinolone-based 4-thiazolidinones showed promising antifungal and antibacterial activities, which could be leveraged in cancer research (Patel & Patel, 2010).
Mécanisme D'action
Target of Action
The primary targets of this compound are Tumor Necrosis Factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These are key cytokines involved in the inflammatory response and have a significant role in various inflammatory diseases.
Mode of Action
The compound acts by inhibiting the action of these cytokines. It reduces the levels of proinflammatory cytokines and chemokines and reduces cellular infiltration to sites of inflammation, thereby reducing local damage . In diseases such as Rheumatoid Arthritis (RA) and Inflammatory Bowel Disease (IBD), TNFα blockade is achieved through either anti-TNFα antibodies or use of soluble TNFα receptors .
Biochemical Pathways
The inhibition of these cytokines affects the inflammatory response pathway. The compound offers significant inhibition of TNFα, and cytokines such as IL-1β and IL-6, which offer additional therapeutic efficacy .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
The result of the compound’s action is a reduction in inflammation and associated symptoms in conditions such as RA and IBD. By reducing the levels of proinflammatory cytokines and chemokines, and reducing cellular infiltration to sites of inflammation, the compound reduces local damage .
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-9-8-10(18)6-7-12(9)19-16(22)14-15(21)11-4-2-3-5-13(11)20-17(14)23/h2-8H,1H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAZSWCIFULPID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenylpyridine](/img/structure/B2885822.png)


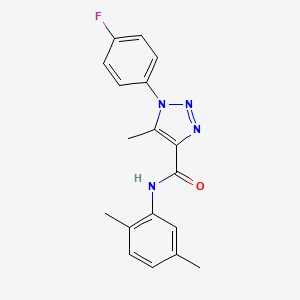
![[1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-YL]methanol](/img/structure/B2885829.png)
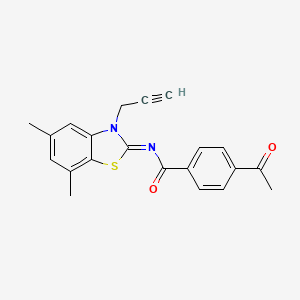
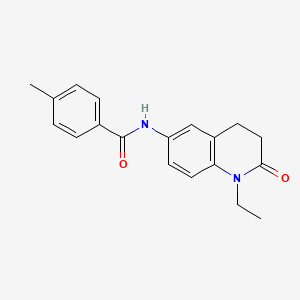
![3,3-Dimethylspiro[1,2-dihydronaphthalene-4,2'-oxirane]](/img/structure/B2885832.png)
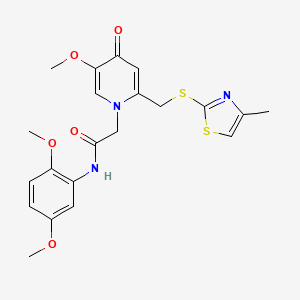
![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B2885835.png)
![2-[(4-Bromophenyl)methylamino]-N,N-dimethylacetamide;hydrochloride](/img/structure/B2885838.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2885839.png)
![1-(4-Fluorobenzyl)-2-(piperidin-4-ylmethoxy)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2885840.png)
![3-(4-bromophenyl)-6-[(E)-2-phenylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2885842.png)